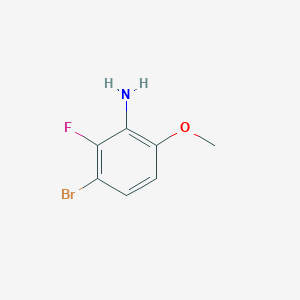

3-Bromo-2-fluoro-6-methoxyaniline

Description

3-Bromo-2-fluoro-6-methoxyaniline is a halogenated aniline derivative with the molecular formula C₇H₆BrFNO and a molecular weight of 213.08 g/mol (as reported in , though discrepancies exist; see notes below). Its structure features a bromine atom at position 3, fluorine at position 2, and a methoxy group (-OCH₃) at position 6 on the aromatic ring. The compound is primarily used as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive aniline group and halogen substituents.

Properties

IUPAC Name |

3-bromo-2-fluoro-6-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYFJEFOAVDMJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1519458-46-8 | |

| Record name | 3-bromo-2-fluoro-6-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-6-methoxyaniline typically involves the halogenation and methoxylation of aniline derivatives. One common method includes:

Halogenation: Aniline is first brominated using bromine in the presence of a catalyst to introduce the bromine atom at the desired position.

Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as Selectfluor.

Methoxylation: Finally, the fluorinated intermediate undergoes methoxylation using methanol and a base to introduce the methoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-6-methoxyaniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-fluoro-6-methoxyaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules for studying biological processes.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-6-methoxyaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Characteristics :

- Purity : ≥95% (commercially available via suppliers like Enamine Ltd).

- Reactivity : The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution, while bromine and fluorine influence regioselectivity in further reactions.

Note: A molecular weight calculation based on the formula C₇H₆BrFNO yields ~219.08 g/mol, conflicting with the 213.08 g/mol reported in . This discrepancy may stem from typographical errors in the source material.

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below compares 3-Bromo-2-fluoro-6-methoxyaniline with analogs featuring substituted halogens, methyl, or nitro groups:

‡Molecular weight discrepancy discussed in Section 1.

Electronic and Steric Effects

Methoxy vs. Nitro Groups :

- The methoxy group in the target compound is electron-donating, enhancing ring activation for electrophilic substitution. In contrast, the nitro group in 3-Bromo-2-fluoro-6-nitroaniline is strongly electron-withdrawing, deactivating the ring and reducing reactivity toward electrophiles.

- Nitro derivatives often exhibit higher thermal stability but increased toxicity compared to methoxy analogs.

- Methoxy vs. Methyl Groups: The methoxy group in the target compound introduces greater steric bulk and polarity than the methyl group in 2-Bromo-4-fluoro-6-methylaniline, impacting solubility (e.g., methanol/water miscibility) and reaction kinetics.

Biological Activity

3-Bromo-2-fluoro-6-methoxyaniline is an organic compound characterized by the presence of bromine, fluorine, and methoxy substituents on an aniline ring. Its molecular formula is C₇H₈BrFNO, with a molecular weight of approximately 221.05 g/mol. This unique configuration endows the compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.

The compound exhibits notable interactions with various biological targets, including enzymes and receptors. The presence of halogen atoms (bromine and fluorine) enhances its ability to participate in nucleophilic aromatic substitution reactions, which can modulate the activity of biological molecules. The methoxy group contributes to its solubility and pharmacokinetic properties, influencing its binding affinity to targets.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈BrFNO |

| Molecular Weight | 221.05 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that this compound has potential antimicrobial properties. Studies have shown that it can exhibit cytotoxic activity against various bacterial strains, suggesting its potential as a lead compound in drug discovery.

Case Study: Antimicrobial Activity

In vitro studies have demonstrated that derivatives of this compound possess antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli. These studies utilized standard methods such as disk diffusion assays to evaluate the effectiveness of the compound against these bacteria.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The arrangement of bromine, fluorine, and methoxy groups plays a critical role in determining its reactivity and interaction profile with biological targets.

Table 2: Comparison of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Br at position 3, F at position 2 | Antibacterial |

| 4-Bromo-3-fluoro-2-methoxyaniline | Br at position 4, F at position 3 | Moderate antibacterial |

| 1-Bromo-3-fluoro-2-methoxybenzene | Br at position 1, F at position 3 | Low antibacterial |

Research Findings

Recent studies focused on the synthesis and evaluation of derivatives based on this compound have revealed promising results. For instance, modifications to the methoxy group have been shown to enhance antimicrobial potency while reducing toxicity.

Table 3: Research Findings on Derivatives

| Derivative Name | Modification | Antimicrobial Activity |

|---|---|---|

| Compound A | Methyl substitution | Enhanced |

| Compound B | Ethyl substitution | Moderate |

| Compound C | Hydroxyl group addition | Significantly reduced |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.